![molecular formula C14H14N2OS B3860638 3-phenyl-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B3860638.png)
3-phenyl-N'-(2-thienylmethylene)propanohydrazide
Overview
Description
3-phenyl-N'-(2-thienylmethylene)propanohydrazide, also known as thiosemicarbazone, is a chemical compound that has been widely used in scientific research. It has been studied for its potential use in various fields, including medicine, agriculture, and environmental science.
Mechanism of Action
The mechanism of action of 3-phenyl-N'-(2-thienylmethylene)propanohydrazideazone is not fully understood, but it is believed to involve the inhibition of enzymes or proteins involved in various biological processes. Thiosemicarbazone has been shown to inhibit ribonucleotide reductase, which is involved in DNA synthesis and repair. It has also been shown to inhibit the activity of various metalloenzymes, which are involved in the metabolism of metals such as iron and copper.
Biochemical and Physiological Effects:
Thiosemicarbazone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the replication of viruses such as HIV and hepatitis C. In addition, 3-phenyl-N'-(2-thienylmethylene)propanohydrazideazone has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
Thiosemicarbazone has several advantages for use in lab experiments. It is relatively easy to synthesize and can be modified to produce different derivatives with varying properties. It is also relatively stable and can be stored for long periods of time. However, 3-phenyl-N'-(2-thienylmethylene)propanohydrazideazone can have limitations in lab experiments, such as its potential toxicity and its ability to bind to metal ions, which can interfere with certain assays.
Future Directions
There are several future directions for the study of 3-phenyl-N'-(2-thienylmethylene)propanohydrazideazone. In medicine, it could be studied further for its potential use in combination with other anti-cancer or anti-viral drugs. In agriculture, it could be investigated for its potential use as a biopesticide or herbicide. In environmental science, it could be studied further for its ability to remove heavy metals from contaminated soil or water. Additionally, new derivatives of 3-phenyl-N'-(2-thienylmethylene)propanohydrazideazone could be synthesized and studied for their potential applications.
Scientific Research Applications
Thiosemicarbazone has been studied for its potential use in various fields of scientific research. In medicine, it has been investigated for its anti-cancer, anti-viral, and anti-bacterial properties. In agriculture, it has been studied for its potential use as a pesticide or herbicide. In environmental science, it has been investigated for its ability to remove heavy metals from contaminated soil or water.
properties
IUPAC Name |
3-phenyl-N-[(E)-thiophen-2-ylmethylideneamino]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c17-14(9-8-12-5-2-1-3-6-12)16-15-11-13-7-4-10-18-13/h1-7,10-11H,8-9H2,(H,16,17)/b15-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTTWHZNAAJDCH-RVDMUPIBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NN=CC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)N/N=C/C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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